molecular formula C8H15N3O2S B7049238 N-[1-(2-cyanoethyl)pyrrolidin-3-yl]methanesulfonamide

N-[1-(2-cyanoethyl)pyrrolidin-3-yl]methanesulfonamide

Cat. No.: B7049238
M. Wt: 217.29 g/mol
InChI Key: DSYRBWVJWZPBHO-UHFFFAOYSA-N
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Description

N-[1-(2-cyanoethyl)pyrrolidin-3-yl]methanesulfonamide is a chemical compound that features a pyrrolidine ring substituted with a cyanoethyl group and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-cyanoethyl)pyrrolidin-3-yl]methanesulfonamide typically involves the reaction of pyrrolidine derivatives with cyanoethylating agents and methanesulfonyl chloride. One common method includes the following steps:

    Formation of the Pyrrolidine Derivative: Starting with a suitable pyrrolidine precursor, the cyanoethyl group is introduced via a nucleophilic substitution reaction using a cyanoethylating agent such as acrylonitrile.

    Introduction of the Methanesulfonamide Group: The cyanoethylated pyrrolidine is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the desired methanesulfonamide derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-[1-(2-cyanoethyl)pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the cyano group to an amine.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(2-cyanoethyl)pyrrolidin-3-yl]methanesulfonamide has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2-cyanoethyl)pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group may participate in hydrogen bonding or electrostatic interactions, while the methanesulfonamide moiety can enhance the compound’s solubility and stability. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

  • N-[1-(2-cyanoethyl)pyrrolidin-3-yl]acetamide
  • N-[1-(2-cyanoethyl)pyrrolidin-3-yl]benzamide
  • N-[1-(2-cyanoethyl)pyrrolidin-3-yl]propionamide

Comparison: N-[1-(2-cyanoethyl)pyrrolidin-3-yl]methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s solubility and stability, making it more suitable for certain applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

N-[1-(2-cyanoethyl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S/c1-14(12,13)10-8-3-6-11(7-8)5-2-4-9/h8,10H,2-3,5-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYRBWVJWZPBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CCN(C1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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